molecular formula C34H59NO15 B7881410 Fumonisin B1 from Fusarium moniliforme

Fumonisin B1 from Fusarium moniliforme

Cat. No.: B7881410
M. Wt: 721.8 g/mol
InChI Key: GPIYLYZFGAXYSU-UHFFFAOYSA-N
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Description

Fumonisin B1 (C34H59NO15) is a mycotoxin produced primarily by Fusarium moniliforme (syn. F. verticillioides), a fungal pathogen associated with maize and other cereals. It belongs to the fumonisin family, characterized by a long hydrocarbon chain with hydroxyl, methyl, and tricarballylic acid groups. Fumonisin B1 is the most abundant and toxic member of this group, implicated in diseases such as equine leukoencephalomalacia (ELEM), porcine pulmonary edema, and human esophageal cancer . Its toxicity arises from structural similarity to sphingoid bases, enabling inhibition of ceramide synthase, a critical enzyme in sphingolipid metabolism. This disruption leads to accumulation of sphinganine and sphingosine, triggering oxidative stress, apoptosis, and organ-specific damage .

Properties

IUPAC Name

2-[2-[19-amino-7-(3,4-dicarboxybutanoyloxy)-11,16,18-trihydroxy-4,9-dimethylicosan-6-yl]oxy-2-oxoethyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H59NO15/c1-5-8-19(2)12-27(49-31(43)16-22(33(45)46)14-29(39)40)28(50-32(44)17-23(34(47)48)15-30(41)42)13-20(3)11-24(36)9-6-7-10-25(37)18-26(38)21(4)35/h19-28,36-38H,5-18,35H2,1-4H3,(H,39,40)(H,41,42)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPIYLYZFGAXYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C(CC(C)CC(CCCCC(CC(C(C)N)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H59NO15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

721.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Efficiency

FB₁ extraction relies on polar solvents due to its hydrophilic nature. Methanol–water (3:1, v/v) achieves 93.0% and 92.6% recovery for FB₁ and FB₂, respectively, when applied to corn samples via ultrasonic extraction (10 min at 120 W). Acetonitrile–water (1:1, v/v) is equally effective, particularly for rice cultures, yielding 0.87 mg/g FB₁. The choice of solvent impacts downstream purification: methanol-based extracts require minimal processing, while acetonitrile necessitates rotary evaporation for solvent removal.

Table 1: Comparison of Extraction Solvents and Conditions

Solvent SystemMatrixExtraction MethodEfficiency (%)Reference
Methanol–water (3:1)CornUltrasonic (10 min)93.0 (FB₁)
Acetonitrile–water (1:1)RiceShaking (30 min)0.87 mg/g
Methanol–formic acidRicePressurized liquid68–83

Ultrasonic vs. Pressurized Liquid Extraction

Ultrasonic extraction (USE) outperforms pressurized liquid extraction (PLE) in speed and cost. USE completes FB₁ extraction in 10 minutes without requiring specialized equipment, whereas PLE demands an accelerated solvent extraction (ASE) system and achieves lower recoveries (68–83%) due to complex concentration steps. Centrifugation (5,000 rpm, 5 min) and filtration (0.22 µm) further clarify extracts for chromatographic analysis.

Purification Techniques

Preparative Liquid Chromatography (LC)

A three-step LC protocol isolates FB₁ from co-occurring fumonisins (FB₂, FB₃). Initial separation on a Waters Bondapak PrepPak 500 C₁₈ column with a methanol–water gradient achieves 97% recovery. Subsequent purification on cyanopropyl-bonded silica cartridges using water–0.5% pyridine yields FB₁ at >95% purity, with a total recovery of 77% (2,811 mg from 3,647 mg crude extract).

Centrifugal Partition Chromatography (CPC)

CPC employing methyl-tert-butyl ether–acetonitrile–0.1% formic acid (2:2:3, v/v/v) resolves FB₁ from rice culture extracts, producing 120 mg of 98% pure toxin. This method avoids irreversible adsorption, common in solid-phase chromatography, and is scalable for industrial applications.

Table 2: Purification Methods and Outcomes

TechniqueMatrixSolvent SystemPurity (%)YieldReference
Prep LC (C₁₈ + cyano)RiceMethanol–water; water–pyridine>9577%
CPCRiceMTBE–acetonitrile–formic acid98120 mg
Strong Anion ExchangeRiceMethanol–water900.87 mg/g

Structural Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

¹³C NMR analysis of FB₁ derivatives confirms stereochemistry and acyl modification sites. Synthetic 3-O-, 5-O-, and N-palmitoyl-FB₁ derivatives are characterized via ¹H and ¹³C NMR, revealing distinct shifts at C-3 (δ 74.2 ppm) and C-5 (δ 71.8 ppm). Natural N-palmitoyl-FB₁ is identified in fungal cultures, underscoring the need for reference materials in toxicological studies.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS with positive electrospray ionization (ESI+) quantifies FB₁ in corn using a Zorbax Eclipse XDB-C₁₈ column and methanol–water–formic acid (75:25:0.2, v/v/v). The method achieves a 4-minute runtime with limits of quantification (LOQ) at 50 µg/kg. High-resolution MS (HRMS) further discriminates acylated derivatives via exact mass measurements (e.g., m/z 784.423 for N-palmitoyl-FB₁).

Challenges and Optimization

Co-extraction of FB₂ and FB₃ complicates purification, necessitating multi-step chromatography. Recovery rates improve with pH adjustments: formic acid (0.1–0.3%) in mobile phases enhances peak resolution and reduces tailing. Future directions include hybrid methods combining ultrasonic extraction with CPC for higher throughput and reduced solvent consumption .

Chemical Reactions Analysis

Types of Reactions: Fumonisin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying its structure and biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize fumonisin B1.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce fumonisin B1.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of fumonisin B1, which are useful for further biological and chemical studies .

Scientific Research Applications

Phytotoxicity and Agricultural Implications

FB1 exhibits notable phytotoxic effects, making it a subject of interest in agricultural research. Studies have demonstrated that FB1 can cause necrosis and growth inhibition in various plant species.

  • Mechanism of Action : FB1 disrupts sphingolipid metabolism in plants, which is crucial for cell membrane integrity and signaling pathways. Research indicates that FB1 induces symptoms such as leaf necrosis when applied to the surface of susceptible plants like tomatoes and jimsonweed, with an IC50 of less than 1 ppm observed in Arabidopsis thaliana .
  • Impact on Crop Yield : The presence of FB1 in crops can lead to significant yield losses. The toxin's ability to inhibit plant growth can facilitate the invasion of pathogens, exacerbating crop diseases and reducing overall agricultural productivity .

Animal Health and Toxicology

FB1 has been extensively studied for its toxicological effects on livestock, particularly in swine.

  • Toxic Effects : In pigs, FB1 has been linked to a range of health issues including pulmonary edema, liver damage, and immunosuppression. It inhibits sphingolipid biosynthesis, leading to cellular dysfunction .
  • Case Studies : A notable case involved the analysis of caecal content from pigs exposed to FB1-contaminated feed. The study utilized immunoaffinity columns coupled with HPLC for detection, revealing significant levels of FB1 in affected animals .

Human Health Concerns

The consumption of contaminated corn products poses potential health risks to humans.

  • Carcinogenic Potential : Epidemiological studies have suggested a correlation between FB1 exposure and increased risks of esophageal cancer in certain populations consuming high levels of contaminated maize .
  • Regulatory Standards : Various health organizations have established guidelines for permissible levels of FB1 in food products to mitigate health risks. Continuous monitoring and analytical methods are essential for ensuring food safety.

Analytical Methods for Detection

Accurate detection of FB1 in food products is critical for public health.

  • Analytical Techniques : Several methods have been developed for the quantification of FB1:
    • HPLC : High-performance liquid chromatography (HPLC) is commonly used due to its sensitivity and specificity.
    • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique allows for precise identification and quantification of FB1 after derivatization .
    • Immunoassays : Immunoaffinity columns have been employed to isolate FB1 from complex matrices before analysis .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings/Implications
Agriculture Phytotoxicity studiesCauses necrosis and growth inhibition
Animal Health Toxicological studies in livestockLinked to pulmonary edema and liver damage
Human Health Epidemiological studiesPotential carcinogenic effects
Analytical Methods Detection in food productsHPLC and GC-MS are effective for quantification

Comparison with Similar Compounds

Structural and Functional Differences

Fumonisins B1 (FB1), B2 (FB2), and B3 (FB3) share a backbone of 20 carbon atoms but differ in hydroxylation patterns (Table 1). FB1 contains hydroxyl groups at C14 and C15, whereas FB2 lacks the C10 hydroxyl group, and FB3 lacks the C14 hydroxyl group. These structural variations influence toxicity and biological activity .

Table 1. Structural Comparison of Fumonisins

Compound Hydroxylation Sites Molecular Formula Primary Toxicity Target
Fumonisin B1 C14, C15 C34H59NO15 Liver, kidney, brain
Fumonisin B2 C10 absent C34H59NO14 Liver, kidney
Fumonisin B3 C14 absent C34H59NO14 Liver
Toxicity Profiles
  • FB1 vs. FB2 : FB1 exhibits greater hepatotoxicity and nephrotoxicity than FB2. In rats, FB1 (LD50: 3.5 mg/kg) caused severe hepatic necrosis and apoptosis, while FB2 (LD50: 5.0 mg/kg) induced milder lesions . FB1 also showed stronger inhibition of ceramide synthase (IC50: 0.1 μM) compared to FB2 (IC50: 1.0 μM) .
  • FB1 vs.
  • Combined Effects : Co-exposure to FB1 and FB2 in rats exacerbated hepatotoxicity, suggesting synergistic interactions . FB1 combined with aflatoxin B1 increased oxidative DNA damage in vitro, highlighting risks of mycotoxin co-contamination .
Mechanisms of Action
  • FB1: Inhibits ceramide synthase, leading to sphinganine accumulation, lipid peroxidation, and TNF-α-mediated apoptosis . It also modifies DNA methylation patterns, contributing to carcinogenicity .
  • FB2/FB3 : Weaker ceramide synthase inhibitors, with reduced capacity to induce sphingolipid disruption or oxidative stress .

Table 2. Comparative Toxicity Data

Parameter FB1 FB2 FB3
Ceramide Synthase IC50 0.1 μM 1.0 μM >10 μM
LD50 (rats, oral) 3.5 mg/kg 5.0 mg/kg Not established
Carcinogenicity (rats) Yes (hepatocellular) No No
Apoptosis Induction High (liver/kidney) Moderate Low
Occurrence and Regulatory Limits

FB1 is the most prevalent fumonisin in contaminated maize, with concentrations up to 330 mg/kg reported in moldy crops . Regulatory limits vary:

  • EU : Maximum 4.0 mg/kg FB1+FB2 in unprocessed maize .
  • USA : FDA guidance limits FB1+FB2 to 2.0–4.0 mg/kg in human foods .
  • WHO : Provisional Maximum Tolerable Daily Intake (PMTDI) of 2.0 μg/kg body weight for FB1+FB2+FB3 .

Biological Activity

Fumonisin B1 (FB1) is a mycotoxin produced primarily by the fungus Fusarium moniliforme (now classified as Fusarium verticillioides). This compound has garnered significant attention due to its various biological activities, particularly its toxic effects on plants and animals. This article aims to provide a comprehensive overview of the biological activity of FB1, including its mechanisms of action, effects on different biological systems, and relevant case studies.

  • Chemical Formula : C34H59NO15
  • Molecular Weight : 721.83 g/mol
  • CAS Number : 116355-83-0
  • Mechanism of Action : FB1 primarily inhibits sphingosine N-acyltransferase (ceramide synthase), leading to an accumulation of sphingoid bases, which disrupts sphingolipid metabolism in cells .

Mechanisms of Toxicity

FB1 exerts its toxic effects through several mechanisms:

  • Inhibition of Sphingolipid Biosynthesis : By inhibiting ceramide synthase, FB1 disrupts the synthesis of sphingolipids, essential components of cell membranes that play critical roles in cell signaling and apoptosis .
  • Induction of Apoptosis : Studies have shown that FB1 can induce apoptosis in various cell types, including human esophageal carcinoma cells (SNO cells) and other epithelial cells. The induction of apoptosis is associated with increased expression of pro-apoptotic proteins and DNA fragmentation .
  • Phytotoxicity : FB1 exhibits phytotoxic effects on plants, evidenced by electrolyte leakage and chlorophyll reduction in bioassays using Datura stramonium leaves . This property suggests its potential role as a virulence factor in plant-pathogen interactions.

Animal Studies

FB1 has been shown to have varying degrees of toxicity across different animal species:

  • Rats and Mice : Exposure to FB1 has been linked to liver and kidney damage, as well as alterations in sphingolipid metabolism. A significant increase in free sphinganine levels was observed, indicating disruption of normal lipid metabolism .
  • Fish Models : Research indicates that FB1 affects immune function and growth parameters in fish species such as channel catfish. The purity of FB1 influences toxicity levels, highlighting the importance of toxin characterization in risk assessments .

Plant Studies

FB1's phytotoxicity has been extensively documented:

  • Toxicity Assays : In plant bioassays, concentrations as low as 50 µg/ml were sufficient to induce significant toxic effects after prolonged exposure . The mechanisms include chlorophyll degradation and electrolyte leakage.

Risk Analysis

A case study conducted on the risks associated with FB1 highlighted its prevalence in agricultural settings, particularly in maize contaminated by Fusarium species. The study emphasized the need for monitoring and controlling FB1 levels to mitigate health risks to humans and livestock .

Kinetics of Production

Research on the production kinetics of FB1 revealed that optimal yields occur under specific temperature conditions (20°C to 25°C) during the fungal growth phase. The maximum yield recorded was 17.9 g/kg dry weight under optimal conditions .

Summary Table of Biological Effects

Biological SystemEffectConcentrationReference
Human Esophageal CellsInduced apoptosis100 µM
RatsLiver and kidney damageVaries
Channel CatfishImpaired immune functionVaries
Datura stramonium leavesChlorophyll reduction50 µg/ml

Q & A

Q. What experimental models are used to study FB1-induced carcinogenicity, and how do species-specific responses influence data interpretation?

  • Methodology: FB1 carcinogenicity is typically assessed in rodent models. Male BD IX rats fed 50–150 ppm FB1 show dose-related hepatocellular carcinomas and renal tubule tumors, while female rats and male mice exhibit resistance . Studies use histopathology, sphinganine-to-sphingosine (Sa/So) ratios (a biomarker of sphingolipid disruption), and tumor incidence analysis.
  • Key Consideration: Species and sex differences necessitate careful extrapolation to human risk. For example, male rats are more sensitive to hepatotoxicity, while mice prioritize liver lesions over tumors .

Q. How do environmental factors like temperature and storage conditions influence FB1 production in Fusarium moniliforme?

  • Methodology: FB1 synthesis is optimized at 25°C and inhibited below 15°C. Studies use artificial inoculation on substrates (e.g., maize or synthetic growth media) under controlled temperatures. Quantification via HPLC or LC-MS confirms toxin levels .
  • Data Insight: Room-temperature storage increases FB1 contamination in maize, while refrigeration (4°C) suppresses fungal secondary metabolism but accelerates product deterioration .

Q. What validated methods exist for FB1 detection in complex matrices like maize or biological tissues?

  • Methodology:
  • Chromatography: Reverse-phase HPLC with fluorescence detection or LC-MS/MS for high sensitivity (detection limit: ~0.1 ppm) .
  • Immunoassays: Aptamer-based electrochemical impedance spectroscopy (EIS) offers rapid detection (limit: 0.01 ng/mL) without antibodies .
  • Validation: Cross-check with spiked recovery rates and matrix-matched calibration curves to address interference .

Advanced Research Questions

Q. How does FB1 disrupt sphingolipid metabolism, and what experimental approaches quantify this effect?

  • Mechanism: FB1 inhibits ceramide synthase (sphingosine N-acyltransferase), leading to sphinganine accumulation and Sa/So ratio elevation. This disrupts membrane integrity and signaling pathways .
  • Methodology:
  • LC-MS/MS: Quantify sphinganine and sphingosine in liver/kidney tissues.
  • In vitro models: Primary hepatocytes or neuronal cells treated with FB1 (IC50: ~0.1–1 µM) assess dose-dependent enzyme inhibition .

Q. What challenges arise in purifying FB1 for toxicological studies, and how are they addressed?

  • Purification Protocol:

Extraction: Fusarium moniliforme MRC 826 cultures grown on rice for 28–35 days, extracted with acetonitrile-water (1:1).

Chromatography: C18 columns with water-acetonitrile gradients isolate FB1 (93% purity) and FB2 (85% purity).

Crystallization: Silica gel TLC with chloroform-acetone-methanol gradients removes residual impurities .

  • Challenge: Co-elution of FB1/FB2 requires multiple CN-column runs for separation .

Q. Why do contradictory results emerge in FB1 carcinogenicity studies, and how can experimental design mitigate this?

  • Contradictions:
  • FB1 induces liver tumors in male rats but not female rats or male mice .
  • Cancer-promoting activity (e.g., γ-glutamyl transpeptidase-positive foci) is observed in non-initiated rats at 0.1% dietary FB1 .
    • Mitigation:
  • Standardize animal strains, diets, and FB1 purity.
  • Include both sexes and multiple dose cohorts to clarify thresholds .

Q. What novel technologies improve FB1 detection sensitivity in low-resource settings?

  • Innovations:
  • Fluorescent aptasensors: Use PicoGreen dye with FB1-specific aptamers (detection limit: 0.05 ng/mL) .
  • Gold nanoparticle-based EIS: Achieves 0.01 ng/mL sensitivity without expensive antibodies .
    • Validation: Compare with HPLC in field-collected maize samples to ensure accuracy .

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